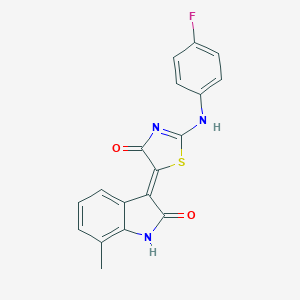![molecular formula C20H16ClFN4O2S B307907 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307907.png)
6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that has shown potential in various scientific research applications. This compound is of interest to researchers due to its unique chemical structure and potential biological activity.
科学的研究の応用
6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential in various scientific research applications. One area of interest is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the compound's ability to inhibit the growth and proliferation of cancer cells.
Another area of interest is in the field of neuroscience. Studies have shown that this compound has potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This is due to the compound's ability to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in the development of these disorders.
作用機序
The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. This includes the inhibition of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the compound's ability to inhibit cell growth and proliferation.
In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models. However, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
実験室実験の利点と制限
One advantage of using 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, the compound's ability to inhibit the aggregation of beta-amyloid and alpha-synuclein makes it a valuable tool for studying the mechanisms of neurological disorders.
One limitation of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is in the development of new anticancer drugs based on the compound's chemical structure. This could involve modifying the compound to improve its solubility and potency, or developing new compounds that are based on the same chemical scaffold.
Another area of interest is in the development of new treatments for neurological disorders based on the compound's ability to inhibit protein aggregation. This could involve developing new compounds that are more potent and selective inhibitors of beta-amyloid and alpha-synuclein aggregation.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. The compound's unique chemical structure and potential biological activity make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as the mechanisms of neurological disorders. Further research is needed to fully understand the compound's mechanism of action and to develop new treatments based on its chemical structure.
合成法
The synthesis of 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-chloro-6-fluoroaniline with methyl propiolate to form 2-chloro-6-fluoro-N-(prop-2-yn-1-yl)aniline. This intermediate is then reacted with methyl 2-mercaptoacetate to form 6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-prop-2-yn-1-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Finally, this intermediate is reacted with propionic anhydride to form the desired compound.
特性
分子式 |
C20H16ClFN4O2S |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
1-[6-(2-chloro-6-fluorophenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-3-15(27)26-14-10-5-4-7-11(14)17-18(23-20(29-2)25-24-17)28-19(26)16-12(21)8-6-9-13(16)22/h4-10,19H,3H2,1-2H3 |
InChIキー |
WZLIKLYMWOOMQH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC=C4Cl)F |
正規SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)

![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)
![5-(2-Methoxy-5-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307844.png)
![6-[5-(3-Bromophenyl)-2-furyl]-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307846.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)